4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide
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Overview
Description
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research and industry. This compound is characterized by its unique molecular structure, which includes a benzamide core, a thiazole ring, and bis(2-cyanoethyl)sulfamoyl groups. The molecular formula of this compound is C24H19N5O3S2 .
Preparation Methods
The synthesis of 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide involves multiple steps, typically starting with the preparation of the benzamide core and the thiazole ring. The bis(2-cyanoethyl)sulfamoyl groups are then introduced through a series of reactions involving cyanoethylation and sulfonation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide include:
4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphtho[1,2-d][1,3]thiazol-2-yl)benzamide: This compound has a similar structure but includes a naphtho[1,2-d][1,3]thiazol ring.
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: This variant includes a methoxy group on the benzothiazol ring
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c17-7-1-10-21(11-2-8-18)26(23,24)14-5-3-13(4-6-14)15(22)20-16-19-9-12-25-16/h3-6,9,12H,1-2,10-11H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWZLPJKBLZCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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